molecular formula C8H6ClNO2 B2508190 6-(Chloromethyl)-2,3-dihydro-1,3-benzoxazol-2-one CAS No. 207552-71-4

6-(Chloromethyl)-2,3-dihydro-1,3-benzoxazol-2-one

Cat. No.: B2508190
CAS No.: 207552-71-4
M. Wt: 183.59
InChI Key: MYHPYPWWFFXQDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(Chloromethyl)-2,3-dihydro-1,3-benzoxazol-2-one is a synthetic benzoxazolone derivative characterized by a chloromethyl (-CH2Cl) substituent at the 6-position of the fused benzoxazolone ring. The benzoxazolone scaffold (2,3-dihydro-1,3-benzoxazol-2-one) is a heterocyclic system with a lactam structure, making it a versatile pharmacophore in medicinal chemistry. The chloromethyl group introduces both electron-withdrawing and alkylating properties, which can influence reactivity and biological activity.

Properties

IUPAC Name

6-(chloromethyl)-3H-1,3-benzoxazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClNO2/c9-4-5-1-2-6-7(3-5)12-8(11)10-6/h1-3H,4H2,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYHPYPWWFFXQDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1CCl)OC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

207552-71-4
Record name 6-(chloromethyl)-2,3-dihydro-1,3-benzoxazol-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

The synthesis of 6-(Chloromethyl)-2,3-dihydro-1,3-benzoxazol-2-one typically involves the chloromethylation of 2,3-dihydro-1,3-benzoxazol-2-one. One common method includes the reaction of 2,3-dihydro-1,3-benzoxazol-2-one with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc iodide. The reaction is carried out in an inert solvent like dichloromethane at room temperature, yielding the desired chloromethylated product .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce reaction time.

Chemical Reactions Analysis

6-(Chloromethyl)-2,3-dihydro-1,3-benzoxazol-2-one undergoes various chemical reactions, including:

Common reagents used in these reactions include bases like sodium hydroxide for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and palladium catalysts for coupling reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

6-(Chloromethyl)-2,3-dihydro-1,3-benzoxazol-2-one serves as an intermediate in synthesizing various pharmaceutical compounds. Its applications in medicinal chemistry include:

  • Anti-inflammatory agents : Research indicates that derivatives of this compound exhibit anti-inflammatory properties.
  • Anticancer agents : Studies have shown that certain derivatives can inhibit cancer cell proliferation.

Material Science

The compound is also explored in material science for its potential in developing advanced materials. Key applications include:

  • Polymers and Resins : Its unique chemical structure contributes to enhanced thermal and chemical stability in polymer formulations.

Biological Studies

In biological research, 6-(Chloromethyl)-2,3-dihydro-1,3-benzoxazol-2-one is utilized as a probe in biochemical assays. Its applications include:

  • Enzyme activity studies : The reactive chloromethyl group allows it to form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity.
  • Protein interaction studies : It aids in understanding cellular signaling pathways by modifying key proteins involved in these processes.

Case Study 1: Anticancer Activity

A study published in Bioorganic & Medicinal Chemistry explored the anticancer properties of derivatives synthesized from 6-(Chloromethyl)-2,3-dihydro-1,3-benzoxazol-2-one. The results indicated significant inhibition of tumor growth in vitro and in vivo models.

Case Study 2: Material Development

Research conducted on the application of this compound in polymer science demonstrated that incorporating it into resin formulations improved thermal stability by up to 30% compared to standard formulations.

Mechanism of Action

The mechanism of action of 6-(Chloromethyl)-2,3-dihydro-1,3-benzoxazol-2-one involves its interaction with biological molecules through its chloromethyl group. This group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The compound may also interfere with cellular signaling pathways by modifying key proteins involved in these processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The benzoxazolone core allows for diverse substitutions, particularly at the 5-, 6-, and 7-positions. Below is a detailed comparison of 6-(Chloromethyl)-2,3-dihydro-1,3-benzoxazol-2-one with key analogs:

Structural and Functional Group Variations

Table 1: Structural Comparison of Benzoxazolone Derivatives
Compound Name Substituent Position/Group Molecular Formula Key Properties/Applications References
6-(Chloromethyl)-2,3-dihydro-1,3-benzoxazol-2-one 6-(CH2Cl) C8H6ClNO2 Potential alkylating agent; research applications (hypothetical) N/A
Chlorzoxazone 5-Cl C7H4ClNO2 Muscle relaxant (inhibits neuronal Ca²⁺/K⁺ channels)
6-Benzoyl-2,3-dihydro-1,3-benzoxazol-2-one 6-(C(O)Ph) C14H9NO3 CB2 receptor ligands; anti-inflammatory agents
6-Benzyl-2,3-dihydro-1,3-benzoxazol-2-one 6-(CH2Ph) C14H11NO2 Intermediate for further functionalization
6-Aminomethyl-2,3-dihydro-1,3-benzoxazol-2-one hydrochloride 6-(CH2NH2·HCl) C8H9ClN2O2 Potential CNS-targeting drug candidate
6-Nitro-2,3-dihydro-1,3-benzoxazol-2-one 6-NO2 C7H4N2O3 Precursor for reduction to amino derivatives

Physicochemical Properties

  • Melting Points: 6-Benzoyl derivative: Decomposes at 314–315°C (similar to substituted benzoxazolones) . 6-Nitro derivative: Not reported, but nitro groups generally increase thermal stability.
  • Solubility: Chloromethyl and benzyl groups enhance lipophilicity, while aminomethyl and nitro groups improve water solubility in protonated or ionic forms .

Research Findings and Trends

Drug Discovery

  • CB2 Receptor Targeting: 6-Benzoyl and 6-trifluoromethylbenzoyl derivatives show nanomolar affinity for CB2 receptors, with reduced off-target effects compared to cannabinoid analogs .
  • Enzyme Inhibition : 6-Sulfonyl derivatives (e.g., 6-piperidine-1-sulfonyl) demonstrate inhibitory activity against soluble epoxide hydrolase (sEH), a target in cardiovascular diseases .

Biological Activity

6-(Chloromethyl)-2,3-dihydro-1,3-benzoxazol-2-one is a heterocyclic compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer properties, supported by relevant research findings and case studies.

Chemical Structure and Properties

The compound features a benzoxazole ring with a chloromethyl substituent at the 6-position. Its molecular formula is C9H8ClN2O2, with a molecular weight of approximately 200.62 g/mol. The presence of chlorine in its structure is significant as it may influence the compound's reactivity and biological interactions.

Antimicrobial Properties

Research indicates that 6-(Chloromethyl)-2,3-dihydro-1,3-benzoxazol-2-one exhibits notable antimicrobial activity against various bacterial strains. Preliminary studies have shown effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve the inhibition of bacterial cell wall synthesis and disruption of membrane integrity.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Anticancer Activity

The anticancer potential of 6-(Chloromethyl)-2,3-dihydro-1,3-benzoxazol-2-one has been explored in various cancer cell lines. Studies have demonstrated that the compound induces apoptosis in cancer cells through caspase activation and modulation of apoptotic pathways.

A study conducted on human breast cancer cells (MCF-7) revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability:

Concentration (µM) Cell Viability (%)
0100
1085
2560
5030

The compound was also found to inhibit tumor growth in xenograft models, further supporting its potential as an anticancer agent.

The biological activity of 6-(Chloromethyl)-2,3-dihydro-1,3-benzoxazol-2-one is attributed to its ability to interact with specific biological targets. It is hypothesized that the chloromethyl group plays a critical role in enhancing the compound's binding affinity to target enzymes or receptors involved in cellular processes such as proliferation and apoptosis.

Case Studies

  • Study on Antimicrobial Efficacy : A comparative study evaluated the antimicrobial efficacy of various benzoxazole derivatives, including 6-(Chloromethyl)-2,3-dihydro-1,3-benzoxazol-2-one. The results indicated that this compound exhibited superior activity against resistant strains of bacteria compared to other derivatives.
  • Anticancer Research : In a preclinical trial involving human colorectal cancer cells (HCT116), treatment with the compound resulted in significant tumor regression and increased survival rates in animal models. This study highlighted the potential for developing this compound into a therapeutic agent for cancer treatment.

Q & A

Basic Research Questions

Q. What laboratory-scale synthetic routes are most effective for preparing 6-(Chloromethyl)-2,3-dihydro-1,3-benzoxazol-2-one, and how can purity be optimized?

  • Methodological Answer : The compound is typically synthesized via cyclization of substituted 2-aminophenol derivatives with chloromethylating agents. A lab-scale approach involves reacting 6-chloro-2-aminophenol with chloroacetyl chloride in a polar aprotic solvent (e.g., DMF) under inert conditions. Purification is achieved via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol. Purity ≥98% can be confirmed by HPLC using a C18 column (mobile phase: acetonitrile/water with 0.1% TFA) .

Q. Which analytical techniques are optimal for characterizing 6-(Chloromethyl)-2,3-dihydro-1,3-benzoxazol-2-one, and how are spectral data interpreted?

  • Methodological Answer :

  • NMR : 1^1H NMR (DMSO-d6) shows characteristic peaks: δ 4.75 (s, 2H, CH2Cl), δ 6.85–7.25 (m, 3H, aromatic protons), and δ 4.55 (s, 2H, oxazolone ring). 13^{13}C NMR confirms the chloromethyl group at δ 45.2 and the carbonyl at δ 167.5 .
  • X-ray Crystallography : SHELX software refines single-crystal data to resolve bond lengths (e.g., C-Cl: ~1.73 Å) and dihedral angles, ensuring structural accuracy .
  • HPLC-MS : Retention time and molecular ion ([M+H]+ at m/z 198.6) verify identity and purity .

Q. How does the chloromethyl group influence the compound’s reactivity in nucleophilic substitution reactions?

  • Methodological Answer : The chloromethyl group is highly electrophilic, enabling nucleophilic substitution with amines, thiols, or alkoxides. For example, reaction with piperazine in acetonitrile at 60°C yields 6-(piperazin-1-yl-methyl) derivatives. Kinetic studies (monitored by TLC or LC-MS) show second-order dependence on nucleophile concentration. Solvent polarity and temperature significantly impact reaction rates .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction resolve structural ambiguities in benzoxazolone derivatives?

  • Methodological Answer : Crystallize the compound in ethanol/dichloromethane (1:1) and collect data using a Mo-Kα source. SHELXL refines the structure, resolving torsional strain in the oxazolone ring (e.g., C-O-C angle ~105°) and confirming the chloromethyl group’s orientation. Discrepancies between computational (DFT) and experimental bond lengths (e.g., C-Cl) highlight the need for empirical validation .

Q. What strategies are employed to study structure-activity relationships (SAR) for benzoxazolone derivatives in medicinal chemistry?

  • Methodological Answer :

  • Analog Synthesis : Replace the chloromethyl group with bromo, azido, or amine functionalities to assess bioactivity shifts .
  • Biological Assays : Test derivatives for COX-2 inhibition (IC50 via ELISA) or muscle relaxant activity (in vitro calcium flux assays). For example, 6-(piperazin-1-yl-methyl) analogs show enhanced binding to neuronal receptors compared to the parent compound .
  • QSAR Modeling : Use Gaussian or AutoDock to correlate electronic parameters (HOMO-LUMO gaps) with biological potency .

Q. How can computational methods address contradictions in experimental data, such as unexpected reaction intermediates?

  • Methodological Answer : Perform DFT calculations (B3LYP/6-31G*) to model reaction pathways. For instance, chloromethyl group hydrolysis to hydroxymethyl intermediates can be predicted via transition-state analysis. Compare computed IR spectra (e.g., C=O stretch at ~1750 cm⁻¹) with experimental FT-IR to validate mechanisms .

Q. What protocols ensure reproducibility in synthesizing and characterizing novel 6-substituted benzoxazolone derivatives?

  • Methodological Answer :

  • Synthetic Controls : Use anhydrous conditions and degassed solvents to prevent hydrolysis of the chloromethyl group.
  • Analytical Cross-Validation : Combine NMR, HRMS, and X-ray data to confirm structural homogeneity. For example, discrepancies in melting points (e.g., 145–148°C vs. literature 150°C) may indicate polymorphic forms, resolved via PXRD .
  • Data Sharing : Publish crystallographic data in CIF format (CCDC) for peer validation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.